molecular formula C10H9N3O2 B2839484 Methyl 7-amino-1,8-naphthyridine-3-carboxylate CAS No. 2344679-14-5

Methyl 7-amino-1,8-naphthyridine-3-carboxylate

Cat. No. B2839484
CAS RN: 2344679-14-5
M. Wt: 203.201
InChI Key: KVPDAKKDBZNZJA-UHFFFAOYSA-N
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Description

“Methyl 7-amino-1,8-naphthyridine-3-carboxylate” is a chemical compound with the CAS Number: 2344679-14-5 . It has a molecular weight of 203.2 and its IUPAC name is "this compound" .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which include “this compound”, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H9N3O2/c1-15-10 (14)7-4-6-2-3-8 (11)13-9 (6)12-5-7/h2-5H,1H3, (H2,11,12,13) .


Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines, including “this compound”, involves multicomponent reactions. For instance, trisubstituted 2-amino-1,8-naphthyridines have been constructed in moderate to high yield via multicomponent reactions of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Antibacterial Agents

Methyl 7-amino-1,8-naphthyridine-3-carboxylate derivatives have been extensively studied for their potential as antibacterial agents. Research led by Bouzard et al. (1992) and others has explored fluoronaphthyridines and pyridonecarboxylic acids, highlighting their in vitro and in vivo antibacterial activities. These studies demonstrate the critical role of substituent modifications in enhancing antibacterial efficacy, with specific focus on cyclic amino substitutions and the impact of fluorophenyl groups on the naphthyridine core. The compound BMY 43748, for example, was identified as a promising therapeutic agent due to its enhanced antibacterial properties (Bouzard et al., 1992; Egawa et al., 1984).

Protein Tyrosine Kinase Inhibition

This compound compounds have also shown selectivity as inhibitors of protein tyrosine kinases, particularly c-Src. Thompson et al. (2000) synthesized 7-substituted derivatives that demonstrated potent inhibitory activity, suggesting potential applications in cancer therapy by targeting specific signaling pathways involved in tumor progression (Thompson et al., 2000).

Neuroprotective Properties

Research into 1,8-naphthyridine derivatives has uncovered neuroprotective properties, particularly against neurotoxicity related to Alzheimer's disease. De los Ríos et al. (2010) identified compounds with significant inhibition of acetylcholinesterase and butyrylcholinesterase, alongside a protective effect in neuroblastoma cells subjected to various stressors, indicating their potential for therapeutic applications in neurodegenerative diseases (De los Ríos et al., 2010).

Antitumor Activity

A series of 7-substituted 1,8-naphthyridine derivatives has been investigated for antitumor activity. Tsuzuki et al. (2004) explored structure-activity relationships, identifying compounds with potent cytotoxic activity against various tumor cell lines. These findings underscore the potential of this compound derivatives as antitumor agents, with specific derivatives showing promise for further development due to their efficacy and solubility (Tsuzuki et al., 2004).

Mechanism of Action

While the specific mechanism of action for “Methyl 7-amino-1,8-naphthyridine-3-carboxylate” is not mentioned in the search results, it’s worth noting that 1,8-naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities .

Safety and Hazards

The safety information for “Methyl 7-amino-1,8-naphthyridine-3-carboxylate” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The development of methods for the synthesis of 1,8-naphthyridines, including “Methyl 7-amino-1,8-naphthyridine-3-carboxylate”, has been of considerable interest to the synthetic community . This includes attempts to develop more eco-friendly, safe, and atom-economical approaches . The wide applicability in medicinal chemistry and materials science suggests promising future directions for this compound .

properties

IUPAC Name

methyl 7-amino-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)7-4-6-2-3-8(11)13-9(6)12-5-7/h2-5H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPDAKKDBZNZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C(=C1)C=CC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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